Reduced Clinical Cardiotoxicity: Epirubicin (Acosamine-Based) vs. Doxorubicin (Daunosamine-Based)
In a prospective comparative study of breast cancer patients, epirubicin (which incorporates acosamine as its glycone) demonstrated a significantly lower incidence of cardiotoxicity compared to doxorubicin (which incorporates daunosamine). At 6 months post-treatment, left ventricular ejection fraction (LVEF)-based cardiotoxicity was observed in 11.1% of patients receiving epirubicin versus 23.1% of patients receiving doxorubicin (p < 0.05) . Additionally, the incidence of signs and symptoms of heart failure was 11.1% in the epirubicin group versus 34.6% in the doxorubicin group (p < 0.05) .
| Evidence Dimension | Incidence of cardiotoxicity by LVEF decline >10% or below 50% |
|---|---|
| Target Compound Data | 11.1% (epirubicin, acosamine-containing anthracycline; n=18) |
| Comparator Or Baseline | 23.1% (doxorubicin, daunosamine-containing anthracycline; n=26) |
| Quantified Difference | 12.0 percentage-point absolute reduction; relative risk reduction of ~52% |
| Conditions | Breast cancer patients followed for 6 months after initiating chemotherapy; LVEF monitored; single-institution prospective study, 2024. |
Why This Matters
This clinically validated reduction in cardiac toxicity directly attributable to the sugar moiety swap (daunosamine → acosamine) makes acosamine the preferred amino sugar for R&D programs targeting safer anthracycline analogs.
- [1] Dovganych, N.V., et al. A Comparative Study of Cardiovascular Toxicity of Epirubicin and Doxorubicin in Patients with Breast Cancer. Problemy Radiatsiinoi Medytsyny ta Radiobiolohii, 2024 Dec:(29):435-446. PMID: 39724632. View Source
